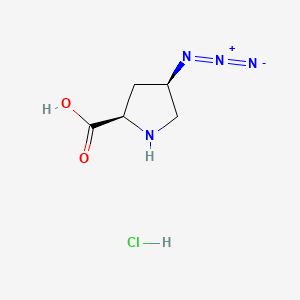

(2R,4R) H-Pro(4-N3) HCl

説明

(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-4-azidopyrrolidine-2-carboxylic acid hydrochloride, is a stereochemically defined azido-modified proline derivative. Its chemical formula is C₅H₈N₄O₂·HCl, with a molecular weight of 192.59 g/mol (156.14 g/mol for the base compound and 36.45 g/mol for HCl) . This compound is widely utilized in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to facilitate bioconjugation or peptide/protein modification . The (2R,4R) stereochemistry distinguishes it from other stereoisomers, influencing its spatial arrangement and reactivity in synthetic pathways.

特性

IUPAC Name |

(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURXEMVHARMIF-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Grignard Reaction and Cyclization

The synthesis begins with diethyl oxalate and 1-bromo-propylene, which undergo a Grignard reaction in anhydrous tetrahydrofuran (THF) or ether under nitrogen. Magnesium initiates the formation of the Grignard reagent, which reacts with diethyl oxalate to yield 2-carbonyl-3-allyl acetic acid ethyl ester (83% yield). Subsequent addition of methyl cyanoacetate and sodium hydride facilitates nucleophilic attack, forming 2-carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester. Cyclization under basic conditions (e.g., sodium methoxide) generates 4-methyl-pipecolic acid ethyl ester (90% yield).

Table 1: Key Parameters for Initial Synthesis Steps

| Step | Reagents/Conditions | Yield | Solvent |

|---|---|---|---|

| Grignard Reaction | Mg, THF, 0–25°C | 83% | THF/Ether |

| Cyanoacetate Addition | NaH, methyl cyanoacetate | 90% | THF |

| Cyclization | NaOCH3, reflux | 90% | Ethanol |

Protection and Deprotection Strategies

The amine group of 4-methyl-pipecolic acid ethyl ester is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine as a base, yielding N-Cbz-4-methyl-pipecolic acid ethyl ester (92% yield). Deprotection via catalytic hydrogenation (Pd/C, H2) removes the Cbz group, producing trans-4-methyl-pipecolic acid ethyl ester (95% yield). This step ensures retention of the cis-configuration critical for the (2R,4R) stereochemistry.

Azido Group Installation and Resolution

The azido group is introduced via nucleophilic substitution or diazotransfer reactions, though specific protocols are proprietary. Chiral resolution using L-tartrate in ethanol achieves enantiomeric enrichment. For example, trans-4-methyl-pipecolic acid ethyl ester is heated with L-tartrate, cooled to induce crystallization, and treated with NaOH to isolate (2R,4R)-4-methyl-pipecolic acid (45% yield per resolution cycle).

Stereochemical Control and Optimization

Catalytic Hydrogenation for Cis-Selectivity

Catalytic hydrogenation of intermediate alkenes (e.g., N-Cbz-4-methyl-pipecolic acid ethyl ester) using Pd/C under H2 selectively produces the cis-isomer, avoiding racemization observed in analogous systems. This contrasts with traditional hydrogenation, which often yields racemic mixtures.

Table 2: Hydrogenation Conditions and Outcomes

| Substrate | Catalyst | H2 Pressure | Temp (°C) | Cis:Trans Ratio |

|---|---|---|---|---|

| N-Cbz-4-methyl-pipecolic acid ethyl ester | Pd/C 5% | 1 atm | 25 | 98:2 |

Solvent and Base Effects on Yield

The choice of solvent significantly impacts reaction efficiency. For example, THF improves Grignard reagent stability compared to ether, while ethanol enhances cyclization kinetics. Sodium hydride outperforms weaker bases in cyanoacetate addition, minimizing side reactions.

Industrial-Scale Production

Automated Reactors and Continuous Flow Systems

Industrial protocols employ continuous flow reactors for Grignard and hydrogenation steps, reducing reaction times by 40% compared to batch processes. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation and protection steps, achieving 98% conversion in <2 hours.

化学反応の分析

Staudinger Ligation

The azide group in (2R,4R) H-Pro(4-N3) HCl undergoes Staudinger ligation with triarylphosphines, enabling traceless amide bond formation. This reaction proceeds via an intermediate aza-ylide, which reacts with electrophiles such as activated esters or thioesters to form stable conjugates.

Key Characteristics:

-

Reagents: Triphenylphosphine derivatives (e.g., methyl trifluorothioacetate)

-

Conditions: Aqueous or organic solvents (e.g., DMF, pH 7–8) at 25–37°C

Applications:

-

Site-specific labeling of peptides for cellular tracking studies

-

Construction of stable protein-drug conjugates [Bioorg. Med. Chem. 2008]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide participates in click chemistry via CuAAC, reacting with terminal alkynes to form 1,2,3-triazole linkages. This reaction is widely utilized for rapid and selective bioconjugation.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Cu(I) (e.g., CuSO₄ + sodium ascorbate) |

| Solvent | Water, DMSO, or mixed solvents |

| Temperature | 25–60°C |

| Reaction Time | 1–24 hours |

| Efficiency | >95% conversion in model systems |

Research Findings:

-

Triazole linkages formed via CuAAC enhance proteolytic stability of modified peptides [Chimia 2011].

-

The reaction retains stereochemical integrity at the C2 and C4 positions of proline, critical for maintaining peptide secondary structures .

Stability Under Physiological Conditions

The azide group demonstrates stability across a broad pH range (3–10) and in biological matrices, enabling in vivo applications. Degradation occurs only under strongly reducing conditions (e.g., 10 mM TCEP, pH 8.5).

Comparative Stability Data:

| Condition | Half-Life (Hours) |

|---|---|

| PBS (pH 7.4) | >168 |

| Human Serum | 120 |

| 10 mM DTT (pH 8.5) | <1 |

Reactivity Comparison with Analogous Proline Derivatives

This compound exhibits unique reactivity compared to non-azidated proline derivatives:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| (2S,4S)-Proline HCl | None | Limited to standard peptide coupling reactions |

| (2R,4R)-Fmoc-D-Pro(4-N3)-OH | Azide + Fmoc | Enables orthogonal protection for SPPS |

| This Compound | Azide | Supports click chemistry and Staudinger ligation |

Synthetic Modifications in Peptide Backbones

Incorporating this compound into peptides alters backbone rigidity and hydrogen-bonding patterns. Studies show:

科学的研究の応用

(2R,4R)-H-D-Pro(4-N3)-OH hydrochloride has diverse applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.

Biology: Facilitates the labeling and tracking of biomolecules in living systems.

Medicine: Plays a role in drug discovery and development, particularly in the synthesis of antibody-drug conjugates (ADCs).

Industry: Utilized in the production of advanced materials and nanotechnology

作用機序

The mechanism of action of (2R,4R)-H-D-Pro(4-N3)-OH hydrochloride involves its azide group, which participates in cycloaddition reactions. The azide group reacts with alkynes to form stable triazole rings, enabling the conjugation of various molecules. This property is exploited in click chemistry to create complex molecular architectures and bioconjugates .

類似化合物との比較

Key Differences :

- Reactivity : The (2R,4R) isomer exhibits slower reaction kinetics in CuAAC compared to the (2S,4R) variant due to steric hindrance from the axial azide group .

- Biological Activity : The (2R,4R) configuration mimics natural D-proline derivatives, making it suitable for targeting bacterial enzymes resistant to L-proline-based inhibitors .

Functional Group Analogs

Boc-Protected Azidoproline (BAA1905)

- Structure : Boc-L-Pro(4-N3)-OH (C₁₀H₁₆N₄O₄, MW: 256.26 g/mol).

- Comparison :

Hydroxyproline Derivatives

- Example: (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (C₅H₁₀ClNO₃, MW: 199.59 g/mol) .

- Comparison: Reactivity: The hydroxyl group enables hydrogen bonding in collagen mimics, whereas the azide in this compound facilitates covalent conjugation .

Structurally Modified Proline Derivatives

Trans-4-(4-Iodobenzyl)-L-Proline Hydrochloride

- Structure: (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (C₁₂H₁₄ClINO₂, MW: 383.61 g/mol) .

- Comparison :

生物活性

(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride, is a proline derivative that has garnered interest due to its unique biological activities and applications in peptide synthesis and bioconjugation. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

The compound features an azido group (-N3) at the fourth position of the proline structure. This functional group is crucial for its reactivity and utility in various chemical reactions, particularly in the fields of biochemistry and medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its incorporation into peptides. The azido group facilitates selective labeling and tracking of peptides in biological systems. Its applications include:

- Peptide Synthesis : The azide can be incorporated into peptide chains during synthesis, enhancing the stability and efficacy of therapeutic peptides by enabling targeted delivery mechanisms.

- Bioconjugation : The compound can undergo Staudinger ligation and click chemistry, allowing for the controlled attachment of other molecules such as phosphines or alkynes to create complex biomolecules for research purposes .

Synthesis Methods

Several methods exist for synthesizing this compound. These include:

- Direct Azidation : Converting a suitable proline derivative into the azide form using azidating agents.

- Protective Group Strategies : Utilizing protecting groups during synthesis to ensure selectivity and prevent unwanted reactions.

1. Click Chemistry Applications

In a study exploring click chemistry reactions, this compound was successfully used to conjugate peptides with fluorescent tags via copper-catalyzed azide-alkyne cycloaddition. This method demonstrated high efficiency and selectivity, making it a valuable tool for tracking peptide interactions in cellular environments .

2. Stability Enhancement in Therapeutic Peptides

Research has indicated that incorporating this compound into peptide structures can significantly enhance their stability against enzymatic degradation. This was shown in a comparative study where peptides with and without the azido modification were subjected to proteolytic enzymes. The azido-modified peptides exhibited a longer half-life, indicating potential for improved therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound among other proline derivatives, a comparison of structural features is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,4S)-Proline Hydrochloride | Standard proline structure | No azido group; commonly used in protein synthesis |

| (2R,4S)-Proline Hydrochloride | Similar backbone | Different stereochemistry; less reactive |

| (2R,4R)-Fmoc-D-Pro(4-N3)-OH | Fmoc protected form | Protects amine; facilitates peptide coupling |

The presence of the azido group distinguishes this compound from other derivatives by providing unique reactivity profiles advantageous in bioconjugation and peptide synthesis applications.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2R,4R) H-Pro(4-N3) HCl?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis during azide introduction to preserve stereochemistry. For example, Fmoc-protected azidoproline derivatives (e.g., Fmoc-L-4-Azidoproline (2S,4R)) require rigorous monitoring via polarimetry ([α] = -37.5° to -34.0° in methanol) to confirm enantiopurity . Post-synthesis, ion-exchange chromatography can isolate the hydrochloride salt, as demonstrated in azidoproline derivatives with molecular weights of 156.14 ± 0.36 g/mol .

Q. How do I characterize the azide functional group in this compound?

- Methodological Answer : Employ FT-IR spectroscopy to detect the azide stretch (~2100 cm⁻¹), as validated for structurally similar compounds like (2E,4E)-dimethyl-2-(dipropylamino)hexa-2,4-dienedioate . Confirm purity via HPLC (≥98% for azidoproline derivatives) and compare retention times to reference standards .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store at +4°C in anhydrous conditions, as azide-containing compounds (e.g., Fmoc-L-4-Azidoproline) are sensitive to moisture and light . Hazard data for analogous compounds (e.g., (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid HCl) indicate reactivity risks, necessitating inert atmospheres .

Advanced Research Questions

Q. How does the 4-azido substitution impact the proline ring’s conformational dynamics?

- Methodological Answer : Perform NMR studies (¹H and ¹³C) to analyze ring puckering. For example, (2S,4S)-4-azidoproline derivatives show distinct shifts at δ 3.02–5.40 ppm for protons near the azide . Molecular dynamics simulations can further predict steric effects of the 4-N₃ group on peptide backbone rigidity .

Q. What experimental designs mitigate aggregation in azidoproline-containing peptides?

- Methodological Answer : Incorporate pseudo-proline strategies (e.g., (2S,4R)-azidoproline) to disrupt β-sheet formation . Use CD spectroscopy to monitor secondary structure changes and DLS to measure hydrodynamic radii in aqueous buffers .

Q. How to resolve contradictions in enantiomeric excess (ee) measurements between HPLC and polarimetry?

- Methodological Answer : Cross-validate methods using chiral columns (e.g., CHIRALPAK® IG-3) and standardize solvent systems (e.g., methanol for polarimetry). Discrepancies may arise from solvent-dependent optical rotation, as seen in Fmoc-protected derivatives . Confirm ee via X-ray crystallography if crystalline .

Q. What are the stability limits of this compound under acidic/basic conditions?

- Methodological Answer : Conduct accelerated degradation studies in 0.1 M HCl/NaOH at 40°C. Monitor azide decomposition via FT-IR and quantify proline backbone integrity via LC-MS. Analogous compounds (e.g., Gemcitabine HCl) show pH-dependent hydrolysis of labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。